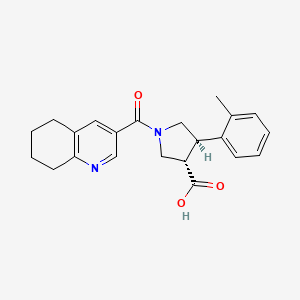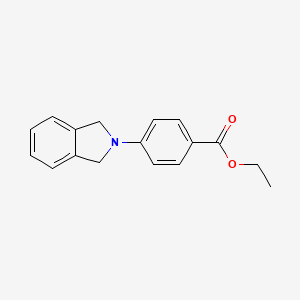![molecular formula C12H12N2O3S2 B5560479 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves strategies that incorporate cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, due to their relevance in producing sulfur-containing compounds like sulfoxides, sulfones, and sulfinates. Recent advancements have improved the accessibility of these derivatives, which are crucial for synthesizing a wide range of sulfur-containing compounds, highlighting the diversity and applicability of synthetic methods in this domain (Zhang et al., 2023).
Molecular Structure Analysis
Understanding the molecular structure of 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide requires detailed knowledge of its core components. Thiophene derivatives, known for their aromatic five-membered ring structure with sulfur as a heteroatom, play a significant role in medicinal chemistry due to their bioactivities. The structural analysis and characterization of these derivatives provide insights into their potential applications and interactions (Xuan, 2020).
Chemical Reactions and Properties
The chemical behavior of sulfonamides and thiophene derivatives is influenced by their functional groups, which participate in various reactions. Sulfonamides, for instance, have been explored for their diverse biological activities, including antibacterial and antitumoral effects. The reactivity of these compounds towards different chemical agents highlights their versatility and potential for application in drug development and other areas of chemistry (Azevedo-Barbosa et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the synthesis and anticancer evaluation of compounds related to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, with specific focus on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with minimal toxicity in normal human kidney HEK293 cells. The mechanism of action was found to involve apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Polymer Chemistry
A study on aromatic poly(sulfone sulfide amide imide)s revealed the preparation of a new diamine monomer containing flexible sulfone, sulfide, and amide units. This monomer was used to synthesize polymers with remarkable thermal stability and solubility, suggesting applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Enzyme Inhibition
Another study focused on the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2013).
Material Science
Research into the corrosion inhibition properties of a novel thiophene Schiff base for mild steel in acidic conditions demonstrated high efficiency, with potential applications in protecting industrial metal components (Tezcan et al., 2018).
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-8-2-4-9(5-3-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZITMVHZSSSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)
![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)
